8-Methoxyfissistigine C
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Overview
Description
8-Methoxyfissistigine C is a natural compound belonging to the alkaloid family. It is primarily employed in the research of intricate neurodegenerative ailments, most notably Alzheimer’s disease and Parkinson’s disease. The molecular formula of this compound is C21H25NO5, and it has a molecular weight of 371.433 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 8-Methoxyfissistigine C are not well-documented. Typically, the production of such complex natural compounds on an industrial scale would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
8-Methoxyfissistigine C can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
8-Methoxyfissistigine C has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and synthesis of alkaloids.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 8-Methoxyfissistigine C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter levels and influencing neuroprotective pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with receptors and enzymes related to neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Methoxyfissistigine C include other alkaloids such as:
Uniqueness
This compound is unique due to its specific structure and the presence of methoxy groups, which may contribute to its distinct biological activity and therapeutic potential. Its ability to modulate neuroprotective pathways makes it a valuable compound for research in neurodegenerative diseases.
Properties
Molecular Formula |
C21H25NO5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4,5,11,13-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one |
InChI |
InChI=1S/C21H25NO5/c1-22-7-6-21-11-17(26-4)19(23)20(27-5)18(21)14(22)8-12-9-15(24-2)16(25-3)10-13(12)21/h9-11,14H,6-8H2,1-5H3 |
InChI Key |
CLLFCZIFJSTLRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC23C=C(C(=O)C(=C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Origin of Product |
United States |
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